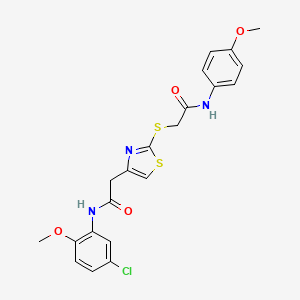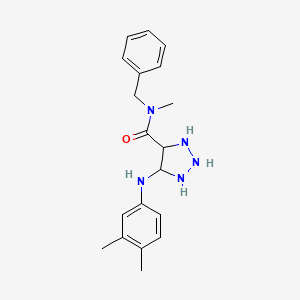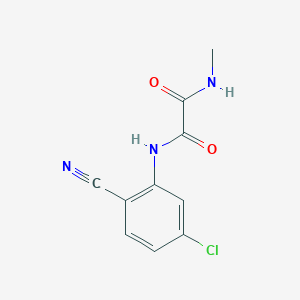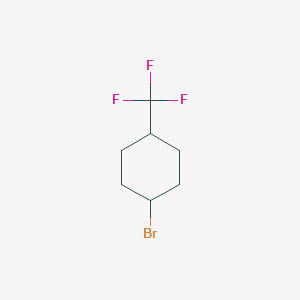![molecular formula C27H38N4OS B2758534 N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477300-40-6](/img/structure/B2758534.png)
N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and a stable, three-dimensional structure composed of three fused cyclohexane rings in chair conformations. Attached to this core is a carboxamide group, a triazole ring, and a sulfanyl group, among others .
Molecular Structure Analysis
The molecular formula of this compound is C27H38N4OS, and it has an average mass of 466.682 Da . The structure includes an adamantane core, a triazole ring, and a sulfanyl group, which could influence its reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the adamantane core could contribute to its stability and rigidity, while the functional groups could influence its solubility, reactivity, and other properties .科学的研究の応用
Antimicrobial and Hypoglycemic Activities
A study explored adamantane-isothiourea hybrid derivatives, which include compounds structurally similar to the one . These compounds showed potent broad-spectrum antibacterial activity and in vivo oral hypoglycemic activity in streptozotocin-induced diabetic rats (Al-Wahaibi et al., 2017).
Metal-Organic Frameworks Construction
Functionalized adamantane tectons, including triazoles, have been used in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks demonstrate significant structural and magnetic properties (Senchyk et al., 2013).
Neuroprotective Agents
Adamantane derivatives, particularly those with heterocyclic adamantane amines, have shown multifunctional neuroprotective activity. These include inhibition of certain receptors and enzymes, along with antioxidant properties, making them potential candidates for neuroprotection (Joubert et al., 2011).
Polymer Synthesis
Adamantane derivatives have been used in the synthesis of new polyamides and polyamide-imides. These compounds contribute to high glass transition temperatures and good mechanical properties of the polymers, making them suitable for various industrial applications (Chern et al., 1998; Liaw et al., 2001).
Antimicrobial Activity
Certain adamantane derivatives have displayed potent antibacterial activity against a range of bacteria and the pathogenic fungus Candida albicans. This includes both S-substituted and N-substituted triazoles (Al-Abdullah et al., 2014).
Adamantane in AFM Applications
Adamantane structures have been synthesized for potential applications in atomic force microscopy (AFM), offering precise nanoscale objects for calibration and measurement (Li et al., 2003).
Synthesis of Novel Derivatives
Various adamantane derivatives have been synthesized, showing potential in different applications like antimicrobial activity and material sciences. This includes the synthesis of new adamantane derivatives with potential antiviral activities (Moiseev et al., 2012; Shishkin et al., 2020; D’yachenko et al., 2019).
将来の方向性
特性
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4OS/c1-5-21-8-7-9-22(6-2)24(21)31-23(29-30-26(31)33-17(3)4)16-28-25(32)27-13-18-10-19(14-27)12-20(11-18)15-27/h7-9,17-20H,5-6,10-16H2,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNJAKOHGPQMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

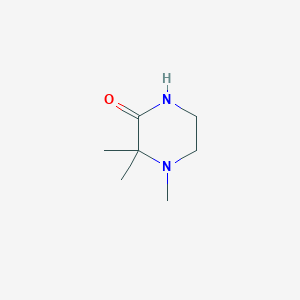

![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2758455.png)
![1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2758457.png)
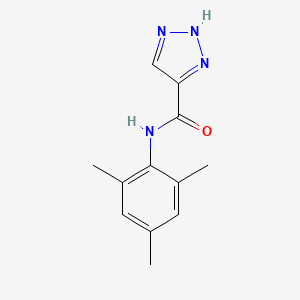
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)
![1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2758460.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2758461.png)
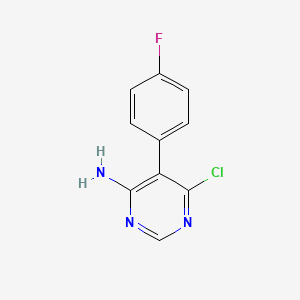
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2758468.png)
